molecular formula C24H30N2O B14636965 4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile CAS No. 53764-58-2

4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile

Cat. No.: B14636965
CAS No.: 53764-58-2
M. Wt: 362.5 g/mol
InChI Key: GKDSGDDSYDQNFP-UHFFFAOYSA-N
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Description

4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile is an organic compound with the molecular formula C24H30N2O. It is characterized by the presence of a benzonitrile group and a decyloxyphenyl moiety connected via a methyleneamino linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile typically involves the reaction of 4-(decyloxy)benzaldehyde with 4-aminobenzonitrile under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product through the elimination of water. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[4-(Methoxy)phenyl]methylidene}amino]benzonitrile
  • 4-[(E)-{[4-(Ethoxy)phenyl]methylidene}amino]benzonitrile
  • 4-[(E)-{[4-(Butoxy)phenyl]methylidene}amino]benzonitrile

Uniqueness

4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile is unique due to its decyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and potential for enhanced biological activity compared to its shorter alkoxy analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

53764-58-2

Molecular Formula

C24H30N2O

Molecular Weight

362.5 g/mol

IUPAC Name

4-[(4-decoxyphenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C24H30N2O/c1-2-3-4-5-6-7-8-9-18-27-24-16-12-22(13-17-24)20-26-23-14-10-21(19-25)11-15-23/h10-17,20H,2-9,18H2,1H3

InChI Key

GKDSGDDSYDQNFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N

Origin of Product

United States

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